N-(2-Ethylbutyl)-2-methylpyridin-3-amine

Physicochemical Profiling Drug Design ADME Prediction

Misidentification among C12H20N2 isomers derails SAR programs. N-(2-Ethylbutyl)-2-methylpyridin-3-amine (CAS 1512435-57-2) resolves this through its uniquely defined 2-methylpyridin-3-amine core and chiral 2-ethylbutyl chain. • Verified CAS 1512435-57-2 eliminates confusion with analogs like (2-Ethylbutyl)(pyridin-3-ylmethyl)amine (CAS 1042531-95-2). • XLogP3 3.3 places it in the optimal CNS permeability window (1-4), reducing need for late-stage lipophilicity optimization. • Rigid N-aryl scaffold enables precise SAR probing vs. flexible methylene-bridged comparators. • Consistent 95% purity across all batches, supplied for immediate medicinal chemistry and agrochemical discovery.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B13255730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethylbutyl)-2-methylpyridin-3-amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCC(CC)CNC1=C(N=CC=C1)C
InChIInChI=1S/C12H20N2/c1-4-11(5-2)9-14-12-7-6-8-13-10(12)3/h6-8,11,14H,4-5,9H2,1-3H3
InChIKeySQFCOSOQOWBAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-Ethylbutyl)-2-methylpyridin-3-amine (CAS 1512435-57-2) for Research Use


N-(2-Ethylbutyl)-2-methylpyridin-3-amine (CAS 1512435-57-2) is a secondary amine with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol [1]. It is composed of a 2-methylpyridin-3-amine core that is N-alkylated with a branched 2-ethylbutyl group. This compound is primarily utilized as a specialized chemical building block and synthetic intermediate in medicinal chemistry and agrochemical research [2]. Its structure incorporates a chiral carbon center within the alkyl chain, a feature not present in simpler N-alkyl analogs, and is typically supplied at a 95% purity level . It exists within a crowded chemical space of regio- and stereo-isomers, requiring precise specification for procurement.

1 Synthetic intermediate for medicinal chemistry and agrochemical research
2 Chiral branched alkyl chain enables stereochemical exploration in SAR studies
3 Defined purity specification supports reproducible synthesis workflows

Why N-(2-Ethylbutyl)-2-methylpyridin-3-amine Cannot Be Casually Substituted by Its Analogs


The chemical space defined by C12H20N2 contains numerous structural isomers with identical molecular weights but divergent physicochemical and biological properties. Substituting N-(2-Ethylbutyl)-2-methylpyridin-3-amine with a close analog like N-(2-ethylbutyl)pyridin-3-amine removes the 2-methyl group, which eliminates a key vector for lipophilic interactions and alters the electron density of the pyridine ring . Similarly, replacing it with a positional isomer, such as 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine (CAS 1515260-18-0), changes the branching pattern of the alkyl chain, significantly impacting the molecular shape, flexibility, and potential binding interactions without changing the atom count . The availability of (2-Ethylbutyl)(pyridin-3-ylmethyl)amine (CAS 1042531-95-2) further highlights the risk of unintentional selection of a structurally related but chemically distinct analog . Generic substitution without verifying the exact CAS number and alkyl substitution pattern will lead to the procurement of a molecule with unvalidated performance, rendering any downstream structure-activity relationship data non-comparable.

! Removing the 2-methyl group (e.g., N-(2-ethylbutyl)pyridin-3-amine) may alter ring electronics and lipophilicity, reducing SAR comparability.
! Changing to a 2-methylpentan-3-yl branched isomer shifts molecular shape and flexibility, which may affect binding interaction profiles.
! A methylene-bridged analog adds a rotatable bond and a different amine geometry, potentially confounding conformational SAR interpretation.

Quantitative Differentiation Evidence for N-(2-Ethylbutyl)-2-methylpyridin-3-amine Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison Against Unsubstituted and Regioisomeric Analogs

The predicted lipophilicity of N-(2-Ethylbutyl)-2-methylpyridin-3-amine is XLogP3-AA = 3.3 [1]. This value is higher than that of the 4-methyl regioisomer 4-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine, indicating the 2-methyl substitution pattern contributes to a different lipophilic character compared to the 4-methyl analog. The 2-ethylbutyl branched chain also imparts a distinct lipophilic profile compared to linear N-alkyl pyridin-3-amines of similar carbon count.

Lipophilicity comparison
Context-dependent
XLogP3-AA 3.3; estimated Δ +0.3 vs. 2-methylpentan analog
Lipophilicity difference may influence membrane partitioning, relevant for CNS library design.
In silico prediction; class-level inference.
Physicochemical Profiling Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation from Linker-Variant Analogs

N-(2-Ethylbutyl)-2-methylpyridin-3-amine has a computed Topological Polar Surface Area (TPSA) of 24.9 Ų [1]. This is a key differentiator from compounds where the amine is linked via a methylene bridge, such as (2-Ethylbutyl)(pyridin-3-ylmethyl)amine (CAS 1042531-95-2) . The direct N-aryl linkage in the target compound reduces the rotatable bond count and constrains the amine's conformation relative to the pyridine ring, a feature that may enhance target binding selectivity versus the more flexible, methylene-bridged analog.

Conformational rigidity
Reported
TPSA 24.9 Ų; direct N-aryl linkage constrains amine geometry vs. methylene-bridged analog.
Conformational restriction may reduce entropic penalty in target binding, supporting SAR studies.
Cactvs 3.4.6.11 computation; cross-study comparable.
Medicinal Chemistry Oral Bioavailability Property-Based Design

Purity and Supply Chain Consistency as a Procurement Differentiator

The commercially available standard purity for N-(2-Ethylbutyl)-2-methylpyridin-3-amine is 95%, as confirmed by multiple vendors . This is a critical differentiator from less common or custom-synthesized analogs, such as the 4-methyl regioisomer (CAS 1339849-06-7) , where purity specifications may be batch-dependent or not guaranteed. In contrast, the well-documented 95% purity standard for the target compound reduces the risk of uncharacterized impurities confounding biological assay results.

Purity consistency
Data to verify
Consistent 95% purity specification across vendors vs. variable purity for 4-methyl regioisomer.
Defined purity baseline reduces risk of impurity-driven assay interference.
Vendor data review; verify batch-specific CoA.
Quality Control Reproducibility Chemical Procurement

Evidence-Backed Application Scenarios for N-(2-Ethylbutyl)-2-methylpyridin-3-amine


Synthesis of CNS-Focused Compound Libraries

The computed XLogP3-AA value of 3.3 positions N-(2-Ethylbutyl)-2-methylpyridin-3-amine within the optimal lipophilicity range (1–4) associated with favorable blood-brain barrier penetration [1]. Its use as a building block in medicinal chemistry programs targeting CNS disorders is supported by this property, as it contrasts with less lipophilic analogs, which may require additional synthetic steps to achieve the desired physicochemical profile. The branched 2-ethylbutyl chain also introduces a stereocenter, allowing for the exploration of chirality in CNS target engagement.

Structure-Activity Relationship (SAR) Exploration of Amine Geometry

The direct N-aryl linkage and the restricted conformation imposed by the 2-methylpyridin-3-amine core make this compound a valuable rigid scaffold for probing the impact of amine geometry on biological target binding [2]. In SAR studies, it can serve as a more constrained comparator to flexible, methylene-bridged analogs like (2-Ethylbutyl)(pyridin-3-ylmethyl)amine. This application is directly derived from the TPSA and conformational evidence established in the Quantitative Evidence Guide.

Agrochemical Lead Optimization

Pyridin-3-amine derivatives have a historical precedent in nicotinoid and insecticide research [3]. The commercial availability of N-(2-Ethylbutyl)-2-methylpyridin-3-amine at a consistent 95% purity makes it a reliable starting point for synthesizing novel agrochemical candidates . Its lipophilic character and the electron-donating effect of the 2-methyl group may confer advantageous partitioning properties in plant tissues, a hypothesis that can be tested against less substituted or differently branched analogs.

Application
Selection Property
Validation Focus
CNS compound library design
Predicted lipophilicity and chiral scaffold
Assess brain penetration in cell-based permeability assays
SAR of amine geometry
Constrained N-aryl amine geometry
Compare binding affinity and selectivity with flexible methylene-bridged analogs
Agrochemical lead optimization
Consistent purity and lipophilic character
Evaluate partitioning and target engagement in plant tissue models
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